
Niraparib metabolite M1
Vue d'ensemble
Description
Le métabolite M1 du niraparib, également connu sous le nom d'acide carboxylique du niraparib, est un métabolite principal du niraparib. Le niraparib est un inhibiteur de la poly(ADP-ribose) polymérase actif par voie orale, utilisé dans le traitement des cancers épithéliaux de l'ovaire, de la trompe de Fallope ou du péritoine primaire récurrents. Le métabolite M1 du niraparib est formé par l'hydrolyse du niraparib et joue un rôle crucial dans la voie métabolique du médicament .
Mécanisme D'action
Target of Action
Niraparib metabolite M1 is a major inactive metabolite of Niraparib . Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor . It is selective towards PARP-1 and PARP-2 , which are enzymes responsible for DNA repair .
Mode of Action
By blocking the enzymes responsible for DNA repair, Niraparib induces cytotoxicity in cancer cells . This action leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms .
Biochemical Pathways
Niraparib is primarily metabolized by carboxylesterases (CEs) to form M1 . The M1 metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . In a mass balance study, M1 and M10 were the major circulating metabolites .
Pharmacokinetics
Both renal and hepatic pathways are comparably involved in the excretion of Niraparib and its metabolites . The elimination of radioactivity was slow, with a half-life in plasma on average 92.5 hours . Oral absorption of Niraparib was rapid, with Niraparib concentrations peaking at 2.49 hours, and reaching a mean maximum concentration of 540 ng/mL .
Result of Action
The action of Niraparib leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that already have deficiencies in DNA repair mechanisms . This results in the cytotoxicity of cancer cells .
Action Environment
The action, efficacy, and stability of Niraparib and its metabolites can be influenced by various environmental factors. For instance, the pharmacokinetics of Niraparib can be affected by the patient’s renal and hepatic function
Analyse Biochimique
Biochemical Properties
Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .
Cellular Effects
As an inactive metabolite of Niraparib, this compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form this compound, which is then subject to glucuronidation .
Temporal Effects in Laboratory Settings
The formation of this compound from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of this compound may also occur over a relatively long timescale.
Metabolic Pathways
This compound is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form this compound, which can then undergo glucuronidation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le métabolite M1 du niraparib est synthétisé par hydrolyse du niraparib. Le processus implique la rupture de la liaison amide dans le niraparib, conduisant à la formation d'acide carboxylique du niraparib. Cette réaction peut être catalysée par les carboxylestérases, qui sont des enzymes qui facilitent l'hydrolyse des liaisons ester et amide .
Méthodes de production industrielle : La production industrielle du métabolite M1 du niraparib implique la synthèse à grande échelle du niraparib suivie de son hydrolyse enzymatique. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du métabolite. Le processus implique généralement l'utilisation de bioréacteurs dans lesquels la réaction enzymatique est réalisée dans des conditions contrôlées de température, de pH et de concentration enzymatique .
Analyse Des Réactions Chimiques
Types de réactions : Le métabolite M1 du niraparib subit principalement des conversions métaboliques hydrolytiques et de conjugaison. La voie oxydative est minimale dans le métabolisme du niraparib .
Réactifs et conditions courants :
Hydrolyse : Catalysée par les carboxylestérases dans des conditions physiologiques.
Conjugaison : Implique l'ajout d'acide glucuronique pour former le glucuronide de M1. .
Produits principaux :
Produit d'hydrolyse : Acide carboxylique du niraparib (M1).
Produit de conjugaison : Glucuronide de M1.
4. Applications de la recherche scientifique
Le métabolite M1 du niraparib a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme étalon de référence dans l'étude de la voie métabolique du niraparib.
Biologie : Étudié pour son rôle dans l'hydrolyse enzymatique du niraparib et ses conversions métaboliques ultérieures.
Médecine : Joue un rôle crucial dans l'efficacité thérapeutique du niraparib.
5. Mécanisme d'action
Le métabolite M1 du niraparib est formé par l'hydrolyse du niraparib par les carboxylestérases. Le métabolite lui-même est inactif, mais peut subir une conjugaison supplémentaire pour former le glucuronide de M1. Le niraparib, le composé parent, exerce ses effets en inhibant les enzymes de la poly(ADP-ribose) polymérase, qui jouent un rôle dans la réparation de l'ADN. En bloquant ces enzymes, le niraparib induit la cytotoxicité dans les cellules cancéreuses, en particulier celles qui présentent des mutations BRCA1 et BRCA2 .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Pharmacokinetics of Niraparib and M1
Niraparib is extensively metabolized in the body, with M1 being one of the major metabolites. A mass balance study indicated that M1, along with its glucuronide form (M10), constitutes a significant portion of circulating metabolites post-administration. The pharmacokinetic profile demonstrates that M1 has a longer half-life compared to Niraparib, influencing its therapeutic window and dosing strategies .
Metabolic Pathways
The metabolism of Niraparib involves hydrolysis by carboxylesterases, leading to the formation of M1. Subsequent reactions include glucuronidation mediated by UDP-glucuronosyltransferases, methylation, monooxygenation, and hydrogenation, producing various minor metabolites. Understanding these pathways is crucial for optimizing therapeutic regimens and minimizing adverse effects .
Clinical Applications
Efficacy in Cancer Treatment
Niraparib has been shown to improve progression-free survival (PFS) in patients with platinum-sensitive recurrent ovarian cancer. The efficacy of Niraparib is partly attributed to its metabolites, including M1. Studies have demonstrated that patients receiving Niraparib exhibit significant improvements in PFS regardless of their BRCA mutation status .
Table 1: Summary of Clinical Trials Involving Niraparib and M1
Study | Population | Treatment Regimen | Primary Endpoint | Results |
---|---|---|---|---|
NOVA Study | Platinum-sensitive recurrent ovarian cancer | Niraparib 300 mg/day vs. placebo | PFS | Median PFS: 21 months (Niraparib) vs. 5.5 months (placebo) |
PRIMA Study | Newly diagnosed advanced ovarian cancer | Niraparib maintenance therapy | PFS | Significant PFS improvement compared to placebo |
Phase II Study | Metastatic esophageal adenocarcinoma | Niraparib monotherapy | Safety and efficacy | Not effective as a second-line therapy |
Safety Profile
Adverse Effects Related to M1
The safety profile of Niraparib includes common treatment-emergent adverse events such as thrombocytopenia, anemia, and gastrointestinal disturbances. The role of M1 in these adverse effects is still under investigation; however, understanding its pharmacological impact can help mitigate risks associated with Niraparib therapy .
Research Insights
Inhibitory Effects on PARP Enzymes
Research indicates that both Niraparib and its metabolite M1 exhibit inhibitory effects on PARP enzymes, which are critical for DNA repair mechanisms in cancer cells. The IC50 values for Niraparib against PARP-1 and PARP-2 were determined to be significantly low, indicating potent activity; however, specific IC50 values for M1 remain undetermined due to its inactive nature .
Comparaison Avec Des Composés Similaires
Le métabolite M1 du niraparib peut être comparé à d'autres métabolites des inhibiteurs de la poly(ADP-ribose) polymérase, tels que :
Métabolite M1 de l'olaparib : Semblable au métabolite M1 du niraparib, le métabolite M1 de l'olaparib est formé par l'hydrolyse de l'olaparib.
Métabolite M1 du rucaparib : Un autre métabolite de l'inhibiteur de la poly(ADP-ribose) polymérase formé par hydrolyse.
Unicité : Le métabolite M1 du niraparib est unique dans sa formation et ses conversions métaboliques ultérieures. La faible implication de la voie oxydative le distingue des autres métabolites qui peuvent subir un métabolisme oxydatif important .
Activité Biologique
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which play crucial roles in DNA repair mechanisms. The biological activity of its major metabolite, M1, has garnered attention due to its implications in cancer treatment, particularly in patients with homologous recombination deficiencies, such as those with BRCA mutations.
Metabolism and Formation of M1
Niraparib is primarily metabolized by carboxylesterases to form the inactive metabolite M1. This process involves hydrolytic and conjugative metabolic conversions, with M1 subsequently undergoing glucuronidation to form other metabolites like M10 . The metabolic pathway can be summarized as follows:
- Niraparib → M1 (inactive metabolite) → M10 (glucuronide)
The formation of M1 is significant as it represents a major circulating metabolite in humans, accounting for a substantial portion of the drug's pharmacokinetic profile .
Biological Activity of M1
While M1 is considered an inactive metabolite in terms of PARP inhibition, its presence in circulation may still influence the pharmacodynamics of niraparib. Key findings regarding the biological activity of M1 include:
- PARP Inhibition : Niraparib exhibits high selectivity towards PARP-1 and PARP-2 with IC50 values of 2.8 nmol/L and 0.6 nmol/L respectively . However, the IC50 values for M1 on these targets are not clearly defined, indicating that it does not significantly inhibit PARP activity like its parent compound.
- Pharmacokinetics : The pharmacokinetic profile of niraparib, including its metabolites, shows that after administration, the peak plasma concentration (Cmax) for niraparib is approximately 804 ng/mL . The bioavailability is about 73%, and food does not significantly affect drug absorption .
Case Studies and Clinical Findings
Clinical studies have demonstrated the efficacy of niraparib in improving progression-free survival (PFS) in patients with recurrent ovarian cancer. Notably:
- In the Phase 3 NOVA trial, niraparib significantly improved PFS across various patient cohorts regardless of biomarker status . The role of M1 as a metabolite was not directly evaluated in terms of efficacy but could contribute to overall pharmacological effects through its influence on drug metabolism.
- Safety profiles indicate that niraparib treatment leads to hematologic adverse events; however, individualized dosing strategies have reduced severe adverse events compared to fixed dosing regimens .
Comparative Analysis of Niraparib and M1
The following table summarizes key pharmacological properties and biological activities between niraparib and its metabolite M1:
Property | Niraparib | Metabolite M1 |
---|---|---|
Mechanism of Action | PARP-1 and PARP-2 inhibitor | Inactive metabolite |
IC50 (PARP-1) | 2.8 nmol/L | Not determined |
IC50 (PARP-2) | 0.6 nmol/L | Not determined |
Bioavailability | ~73% | N/A |
Peak Plasma Concentration (Cmax) | 804 ng/mL | N/A |
Role in Therapy | Active therapeutic agent | Potentially impacts drug metabolism |
Propriétés
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476777-06-6 | |
Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.